molecular formula C8H12F2O2 B2480130 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde CAS No. 2110028-13-0

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Cat. No.: B2480130
CAS No.: 2110028-13-0
M. Wt: 178.179
InChI Key: XNGZNOIVHBCZQN-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol It is characterized by the presence of two fluorine atoms, a methoxy group, and an aldehyde functional group attached to a cyclohexane ring

Preparation Methods

One common synthetic route includes the fluorination of a cyclohexane derivative, followed by methoxylation and oxidation to form the aldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic distribution within the molecule .

Comparison with Similar Compounds

Similar compounds to 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde include:

Properties

IUPAC Name

4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGZNOIVHBCZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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